molecular formula C19H13FN4 B286196 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Numéro de catalogue B286196
Poids moléculaire: 316.3 g/mol
Clé InChI: JJDLOQIHVUFKKT-AUWJEWJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as FABP5 inhibitor due to its ability to inhibit fatty acid binding protein 5 (FABP5). FABP5 is a protein that plays a crucial role in lipid metabolism, inflammation, and cancer progression. Therefore, FABP5 inhibitors have been investigated as potential therapeutic agents for various diseases.

Mécanisme D'action

The mechanism of action of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves the inhibition of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a protein that binds to fatty acids and plays a crucial role in their transport and metabolism. Inhibition of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile leads to a decrease in the uptake and utilization of fatty acids by cancer cells, resulting in decreased proliferation and growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been shown to have beneficial effects on lipid metabolism and inflammation. It has been shown to decrease lipid accumulation in adipocytes and improve insulin sensitivity in obese mice. Additionally, it has been shown to decrease inflammation in macrophages and improve liver function in mice with nonalcoholic fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is its specificity for 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. This allows for targeted inhibition of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile without affecting other proteins involved in lipid metabolism. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for research on 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. One direction is to investigate its potential as a treatment for other diseases such as atherosclerosis and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the development of more soluble analogs of this compound could improve its usability in certain experiments.

Méthodes De Synthèse

The synthesis of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves a multistep process. The initial step involves the condensation of 3-fluorobenzaldehyde and 2,4-pentanedione to form 3-fluoro-4-hydroxy-5-methylbenzaldehyde. This intermediate is then reacted with malononitrile and ammonium acetate to form the final product.

Applications De Recherche Scientifique

2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been investigated as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.

Propriétés

Formule moléculaire

C19H13FN4

Poids moléculaire

316.3 g/mol

Nom IUPAC

(5Z)-2-amino-5-[(3-fluorophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C19H13FN4/c1-10-14(7-12-4-3-5-13(20)6-12)17-11(2)16(9-22)19(23)24-18(17)15(10)8-21/h3-7H,1-2H3,(H2,23,24)/b14-7-

Clé InChI

JJDLOQIHVUFKKT-AUWJEWJLSA-N

SMILES isomérique

CC\1=C(C2=C(/C1=C\C3=CC(=CC=C3)F)C(=C(C(=N2)N)C#N)C)C#N

SMILES

CC1=C(C2=C(C1=CC3=CC(=CC=C3)F)C(=C(C(=N2)N)C#N)C)C#N

SMILES canonique

CC1=C(C2=C(C1=CC3=CC(=CC=C3)F)C(=C(C(=N2)N)C#N)C)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.